2-Amino-3,5-dichlorophenol
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Overview
Description
2-Amino-3,5-dichlorophenol is an organic compound characterized by the presence of two chlorine atoms and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dichlorophenol typically involves the chlorination of 2-Aminophenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the phenol ring .
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of chlorinating agents and catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroanilines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-3,5-dichlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichlorophenol involves its interaction with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and pesticidal effects. The pathways involved include the inhibition of enzyme activity and interference with cellular respiration .
Comparison with Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Comparison: 2-Amino-3,5-dichlorophenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other dichlorophenols. Its specific substitution pattern also influences its physical and chemical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C6H5Cl2NO |
---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
2-amino-3,5-dichlorophenol |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |
InChI Key |
BVWRRBXBWWYODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Cl)Cl |
Origin of Product |
United States |
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